molecular formula C20H22ClNO4 B269297 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Numéro de catalogue B269297
Poids moléculaire: 375.8 g/mol
Clé InChI: DAKDLSBDGGVKHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide selectively binds to and inhibits the activity of BTK, a key enzyme in the BCR signaling pathway. By blocking this pathway, 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide prevents the survival and proliferation of B-cells, leading to tumor cell death.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to significantly reduce the levels of phosphorylated BTK and downstream signaling molecules in B-cells, leading to inhibition of cell proliferation and induction of apoptosis. In addition, 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to enhance the activity of other anti-tumor agents, such as venetoclax and rituximab.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. In addition, 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has shown good pharmacokinetic properties, with high oral bioavailability and long half-life. However, 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to induce mild to moderate toxicities, such as gastrointestinal disturbances and hematological abnormalities, which may limit its use in clinical settings.

Orientations Futures

Several future directions for the development of 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide have been proposed, including the evaluation of its efficacy in combination with other anti-tumor agents, such as immune checkpoint inhibitors and CAR-T cell therapy. In addition, the identification of biomarkers that can predict response to 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide may help to identify patients who are most likely to benefit from this therapy. Finally, the development of more potent and selective BTK inhibitors may further improve the therapeutic potential of this class of agents.

Méthodes De Synthèse

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, starting with the reaction of 4-chloro-2-methylphenol with potassium carbonate and methyl iodide to form 2-(4-chloro-2-methylphenoxy)methyl iodide. This intermediate is then reacted with 2-(tetrahydro-2-furanylmethoxy)phenylacetic acid in the presence of cesium carbonate to yield 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.

Applications De Recherche Scientifique

2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

Propriétés

Nom du produit

2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Formule moléculaire

C20H22ClNO4

Poids moléculaire

375.8 g/mol

Nom IUPAC

2-(4-chloro-2-methylphenoxy)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C20H22ClNO4/c1-14-11-15(21)8-9-18(14)26-13-20(23)22-17-6-2-3-7-19(17)25-12-16-5-4-10-24-16/h2-3,6-9,11,16H,4-5,10,12-13H2,1H3,(H,22,23)

Clé InChI

DAKDLSBDGGVKHV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2OCC3CCCO3

SMILES canonique

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2OCC3CCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.